[1] Sigma-Aldrich, "Diethyl (2-methylallyl)phosphonate 97 51533-70-1" ()
Diethyl (2-methylallyl)phosphonate serves as a reactant in the synthesis of various complex molecules with specific functionalities. Examples include:
[2] Scientific Laboratories, "Diethyl (2-methylallyl)phospho | 593095-1G | SIGMA-ALDRICH | SLS" ()
* **Regiospecific preparation of 4-oxo-2-alkenylphosphonates (OAP):** OAPs are another class of important building blocks in organic synthesis. Diethyl (2-methylallyl)phosphonate participates in a multi-step process involving silylation, Friedel-Crafts acylation, and isomerization to yield these valuable intermediates [2].
[3] Scientific Laboratories, "Diethyl (2-methylallyl)phospho | 593095-1G | SIGMA-ALDRICH | SLS" ()
Diethyl (2-methylallyl)phosphonate is an organophosphorus compound with the molecular formula CHOP and a molecular weight of approximately 192.19 g/mol. This compound appears as a colorless to pale yellow liquid and exhibits a density of 1.013 g/mL at 25ºC. It is classified as an irritant, with specific warnings regarding serious eye irritation . Diethyl (2-methylallyl)phosphonate is notable for its role in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds and as a precursor in various
These reactions highlight its utility in organic synthesis and the development of complex molecules.
While specific biological activities of diethyl (2-methylallyl)phosphonate are not extensively documented, compounds within the phosphonate class often exhibit various biological activities, including antimicrobial and anti-inflammatory properties. For instance, related phosphonates have been explored for their potential as analgesic and anti-inflammatory agents . Further studies are warranted to elucidate the specific biological effects of diethyl (2-methylallyl)phosphonate.
The synthesis of diethyl (2-methylallyl)phosphonate can be achieved through several methods:
These methods underscore its accessibility for research and industrial applications.
Diethyl (2-methylallyl)phosphonate finds applications in various fields:
Diethyl (2-methylallyl)phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl phosphonate | CHOP | Simple structure, widely used in various syntheses |
Methyl (2-methylallyl)phosphonate | CHOP | Methyl group instead of ethyl, affecting reactivity |
Ethyl (3-methylbut-2-enyl)phosphonate | CHOP | Different alkyl chain length affecting properties |
Diethyl (2-methylallyl)phosphonate's unique structure allows it to participate in specific reactions that other similar compounds may not readily undergo, particularly those involving conjugated systems.
Irritant